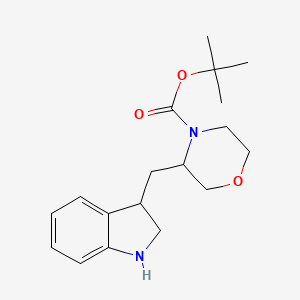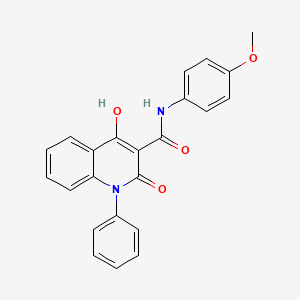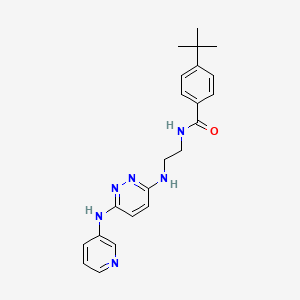
4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is synthesized using a specific method that involves several steps.
Scientific Research Applications
Structure-Activity Studies
- Research on structurally similar compounds has focused on optimizing potency for specific biological receptors. For instance, a study by Altenbach et al. (2008) explored structure-activity relationships in a series of 2-aminopyrimidines as ligands of the histamine H4 receptor. They achieved a compound with potent in vitro activity and promising anti-inflammatory and antinociceptive effects in animal models, highlighting the potential of such compounds in pain management and inflammation (Altenbach et al., 2008).
Synthesis and Properties in Polymer Science
- In the field of polymer science, research by Hsiao et al. (2000) involved synthesizing polyamides based on compounds like 4-tert-butylcatechol. These polymers exhibited high thermal stability and solubility in various solvents, with applications in producing transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).
Potential in Cancer Treatment
- Zhou et al. (2008) described the design and synthesis of a compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as a histone deacetylase inhibitor. This compound showed submicromolar potency in vitro, inducing cell-cycle arrest and apoptosis in cancer cells, and entered clinical trials for cancer treatment (Zhou et al., 2008).
Synthesis and Biological Screening
- El-Wahab et al. (2011) reported the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives with observed antimicrobial activities against various bacteria and fungi, indicating potential applications in antimicrobial drug development (El-Wahab et al., 2011).
Solvent Dependent Reactions
- Rossi et al. (2007) investigated the reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, demonstrating the importance of solvent choice in the divergent synthesis of various compounds (Rossi et al., 2007).
VEGF Receptor Inhibition
- Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer therapy (Borzilleri et al., 2006).
Antimicrobial Activity
- Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives, some of which exhibited significant antimicrobial activity, suggesting their potential use as antimicrobial agents (Bhuiyan et al., 2006).
properties
IUPAC Name |
4-tert-butyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-22(2,3)17-8-6-16(7-9-17)21(29)25-14-13-24-19-10-11-20(28-27-19)26-18-5-4-12-23-15-18/h4-12,15H,13-14H2,1-3H3,(H,24,27)(H,25,29)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFKJRXRFBWPJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate](/img/structure/B2381527.png)

![N-(3-cyanothiolan-3-yl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide](/img/structure/B2381530.png)
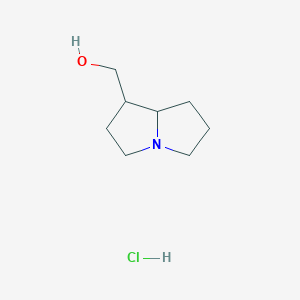
![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)

![2-Chloro-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]propanamide](/img/structure/B2381534.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)

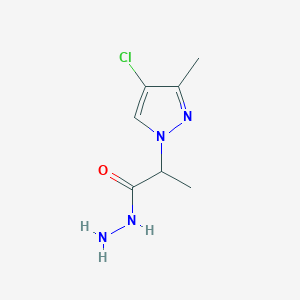
![2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline](/img/structure/B2381540.png)
